molecular formula C16H12ClNO2 B2646279 1-benzyl-5-chloro-1H-indole-2-carboxylic acid CAS No. 1026645-16-8

1-benzyl-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B2646279
CAS No.: 1026645-16-8
M. Wt: 285.73
InChI Key: ZKLFRWIEGLBBEE-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid is a chemical building block for research and development, particularly in medicinal chemistry. While specific studies on this exact compound are limited, its core structure is of significant interest. Scientific literature highlights the indole-2-carboxylic acid scaffold as a privileged structure in drug discovery . Notably, a very close analog, 1-benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid , has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, as demonstrated by X-ray crystallography studies . This suggests that this compound serves as a valuable precursor or core structure for designing and synthesizing novel antiviral agents and other therapeutic compounds. The presence of both the benzyl and chloro substituents on the indole ring allows researchers to fine-tune the molecule's properties and interactions with biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-5-chloroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-6-7-14-12(8-13)9-15(16(19)20)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFRWIEGLBBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026645-16-8
Record name 1-benzyl-5-chloro-1H-indole-2-carboxylic acid
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Preparation Methods

The synthesis of 1-benzyl-5-chloro-1H-indole-2-carboxylic acid typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the C5 Position

The C5 substituent significantly influences physicochemical and biological properties:

Compound C5 Substituent Melting Point (°C) Key Properties Reference
1-Benzyl-5-chloro-1H-indole-2-carboxylic acid Cl Not reported Electron-withdrawing; may enhance metabolic stability and acidity of COOH
5-Hydroxy-1H-indole-2-carboxylic acid (10) OH Not reported Polar; prone to oxidation or conjugation (e.g., glucuronidation)
5-Benzyloxy-1H-indole-2-carboxylic acid (15) O-Bn 193–195 Lipophilic; benzyl ether protects hydroxyl from metabolism

Key Findings :

  • Chlorine (Cl) : Enhances electron-withdrawing effects, increasing the carboxylic acid's acidity (lower pKa) compared to hydroxyl or benzyloxy groups. This may improve solubility in basic media .

N1 Substitution Patterns

N1 substitution alters steric bulk and electronic properties:

Compound N1 Substituent Molecular Weight (g/mol) Synthesis Method Reference
This compound Benzyl 316.78 N-alkylation of 5-chloro-1H-indole-2-carboxylic acid with benzyl halide
5-Chloro-1H-indole-2-carboxylic acid H 209.62 Base compound; synthesized via hydrolysis of ethyl esters
1-Methyl-1H-indole-2-carboxylic acid Methyl 175.17 Direct alkylation or ester hydrolysis

Key Findings :

  • Benzyl vs.
  • Synthesis : N-alkylation using NaH/DMSO is efficient for introducing benzyl groups, achieving high yields (>90% in some cases) .

Carboxylic Acid Positional Isomerism

The position of the carboxylic acid affects molecular geometry and bioactivity:

Compound Carboxylic Acid Position Melting Point (°C) Biological Relevance Reference
This compound C2 Not reported Common in enzyme inhibitors (e.g., COX, IDO1)
Indole-5-carboxylic acid C5 208–210 Used in metal-organic frameworks (MOFs)
Indole-6-carboxylic acid C6 256–259 Limited bioactivity data

Key Findings :

  • C2 vs. C5/C6 : The C2 position aligns with bioactive conformations in indole-based drugs (e.g., indomethacin, an NSAID with C3 acetic acid) . C5/C6 isomers may lack optimal spatial alignment for target binding.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 316.78 3.8 <0.1 Not reported
5-Benzyloxy-1H-indole-2-carboxylic acid (15) 313.33 4.2 0.05 193–195
5-Chloro-1H-indole-2-carboxylic acid 209.62 2.5 1.2 Not reported

Biological Activity

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features an indole ring structure with a benzyl group and a carboxylic acid functional group. The synthesis of this compound can be achieved through various methods, including:

  • Copper-Catalyzed Ullmann Coupling : This method facilitates the formation of the indole ring from readily available starting materials, allowing for efficient synthesis without toxic ligands .
  • Fischer Indole Synthesis : Involves the reaction of substituted phenylhydrazines with ketones or aldehydes, followed by cyclization in the presence of an acid catalyst .

Biological Activities

This compound has been investigated for several biological activities, including:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been noted in several studies. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines .

The biological effects of this compound may be attributed to its interaction with specific molecular targets:

  • PPARγ Modulation : Similar compounds have been identified as selective PPARγ modulators, which play a critical role in glucose metabolism and inflammation .
  • Cyclooxygenase Inhibition : The compound may interact with cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

StudyFindings
Study on Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria .
In Vivo Testing in db/db MiceDemonstrated reduction of hyperglycemia comparable to established antidiabetic drugs .
Evaluation of Anticancer EffectsIndicated potential to induce apoptosis in various cancer cell lines .

Q & A

What are the established synthetic routes for 1-benzyl-5-chloro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Basic Synthesis Methodology
The compound is typically synthesized via Fischer indole synthesis or modifications thereof. A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid to form the indole core, followed by benzylation and chlorination steps . Key parameters for optimization include:

  • Temperature control : Prolonged reflux (~3–5 hours) ensures complete cyclization.
  • Catalyst selection : Sodium acetate acts as a base to facilitate condensation.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Advanced Considerations
For advanced synthesis, explore microwave-assisted methods to reduce reaction time or enantioselective routes using chiral catalysts. Monitor intermediates via TLC or HPLC to identify side products (e.g., over-chlorination) .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Structural Elucidation
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) is critical for confirming stereochemistry and substituent positioning. For example:

  • Twinning analysis : SHELXD can resolve challenges in twinned crystals common in indole derivatives.
  • Hydrogen bonding : Identify intermolecular interactions influencing stability (e.g., carboxylic acid dimerization) .

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